molecular formula C15H24O4 B14733634 1,2-Dimethoxy-3-[1-(2-methylpropoxy)ethoxymethyl]benzene CAS No. 5426-81-3

1,2-Dimethoxy-3-[1-(2-methylpropoxy)ethoxymethyl]benzene

Cat. No.: B14733634
CAS No.: 5426-81-3
M. Wt: 268.35 g/mol
InChI Key: YXFPUEZZZZRKQF-UHFFFAOYSA-N
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Description

1,2-Dimethoxy-3-[1-(2-methylpropoxy)ethoxymethyl]benzene is an organic compound with a complex structure It is characterized by the presence of methoxy groups and an ethoxymethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethoxy-3-[1-(2-methylpropoxy)ethoxymethyl]benzene typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the alkylation of a dimethoxybenzene derivative with an appropriate alkylating agent under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethoxy-3-[1-(2-methylpropoxy)ethoxymethyl]benzene can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler hydrocarbons.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

1,2-Dimethoxy-3-[1-(2-methylpropoxy)ethoxymethyl]benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 1,2-Dimethoxy-3-[1-(2-methylpropoxy)ethoxymethyl]benzene involves its interaction with specific molecular targets. The methoxy and ethoxymethyl groups can participate in hydrogen bonding and other interactions with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethoxybenzene: Lacks the ethoxymethyl group, making it less complex.

  • **1,2

Properties

CAS No.

5426-81-3

Molecular Formula

C15H24O4

Molecular Weight

268.35 g/mol

IUPAC Name

1,2-dimethoxy-3-[1-(2-methylpropoxy)ethoxymethyl]benzene

InChI

InChI=1S/C15H24O4/c1-11(2)9-18-12(3)19-10-13-7-6-8-14(16-4)15(13)17-5/h6-8,11-12H,9-10H2,1-5H3

InChI Key

YXFPUEZZZZRKQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(C)OCC1=C(C(=CC=C1)OC)OC

Origin of Product

United States

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